(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
Overview
Description
®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine derivative.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its chiral nature makes it valuable for studying stereoselective interactions in biological systems.
Medicine
In medicinal chemistry, ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemical properties.
4-(Trifluoromethyl)phenylacetylene: A related compound with an acetylene group instead of an amine.
4-(Trifluoromethoxy)phenylhydrazine hydrochloride: A compound with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLWNYKROJNLAS-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662697 | |
Record name | (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856645-99-3 | |
Record name | (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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